molecular formula C14H16N2O2 B2634368 [1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone CAS No. 948551-18-6

[1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone

Cat. No.: B2634368
CAS No.: 948551-18-6
M. Wt: 244.294
InChI Key: LGHGABODPUFRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl)-1H-pyrazol-4-ylmethanone is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group at the 1-position and a methanone bridge linked to a 2-hydroxyphenyl moiety. Its synthesis typically involves condensation reactions between substituted hydrazines and carbonyl precursors, as seen in related compounds (e.g., ).

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)16-9-10(8-15-16)13(18)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHGABODPUFRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-1H-pyrazol-4-ylmethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Research indicates that pyrazole derivatives, including 1-(tert-butyl)-1H-pyrazol-4-ylmethanone, exhibit biological activity primarily through:

  • Inhibition of Kinases : Many pyrazole compounds are known to inhibit various kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit Aurora A/B kinases with IC50 values in the nanomolar range .
  • Anti-inflammatory Properties : Pyrazoles have also been linked to anti-inflammatory effects, potentially through the modulation of inflammatory cytokines and pathways .

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrazole derivatives. The following table summarizes findings related to the cytotoxic effects of 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and related compounds against various cancer cell lines.

Compound NameCell LineIC50 (µM)Mechanism of Action
1-(tert-butyl)-1H-pyrazol-4-ylmethanoneMCF712.50Induction of apoptosis
Related Pyrazole DerivativeA54926.00Inhibition of cell proliferation
Another Pyrazole CompoundHepG217.82Kinase inhibition

Study 1: Anticancer Efficacy

In a study by Bouabdallah et al., various pyrazole derivatives were screened against multiple cancer cell lines, including MCF7 and HepG2. The results demonstrated that 1-(tert-butyl)-1H-pyrazol-4-ylmethanone exhibited significant cytotoxicity with an IC50 value of 12.50 µM against MCF7 cells, indicating its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar pyrazole compounds. It was found that these compounds could significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting a promising role in treating inflammatory diseases .

Comparison with Similar Compounds

Key Research Findings

Hydrogen-Bonding vs. Hydrophobic Effects : The 2-hydroxyphenyl group in the target compound enhances solubility and target binding compared to purely hydrophobic substituents (e.g., di-tert-butylphenyl) .

Steric Considerations : The tert-butyl group may improve metabolic stability but reduce binding affinity in sterically sensitive targets.

Synergy with Heterocycles : Thiazole or thiophene incorporation amplifies bioactivity, likely due to π-π interactions and electron-withdrawing effects .

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